molecular formula C14H15N3O B2926000 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1293221-59-6

1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2926000
CAS No.: 1293221-59-6
M. Wt: 241.294
InChI Key: ISGFJSMIDJXPDN-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1293221-59-6) is a pyrazole-based chemical compound with a molecular weight of 241.29 g/mol and the molecular formula C 14 H 15 N 3 O . This compound belongs to the class of 1H-pyrazole-4-carbaldehydes, which are recognized as versatile intermediates in organic synthesis and medicinal chemistry . The structure features a pyridine ring and a carbaldehyde functional group on a pyrazole core, making it a valuable scaffold for constructing more complex molecules . Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, anti-fungal, and anti-bacterial properties, as highlighted in reviews of heterocyclic chemistry . The specific 1-cyclopentyl substitution on the pyrazole ring may influence the compound's physicochemical properties and biological interactions. As a carbaldehyde, this compound is particularly useful for further chemical transformations, such as the synthesis of Schiff bases, which are often explored for their biological efficacy . Researchers can leverage this building block in multi-component reactions and for the development of novel heterocyclic scaffolds in drug discovery programs. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclopentyl-3-pyridin-2-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-10-11-9-17(12-5-1-2-6-12)16-14(11)13-7-3-4-8-15-13/h3-4,7-10,12H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGFJSMIDJXPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)C3=CC=CC=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution with cyclopentyl and pyridin-2-yl groups: The pyrazole ring is then functionalized with cyclopentyl and pyridin-2-yl groups through nucleophilic substitution reactions.

    Introduction of the aldehyde group: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The pyridin-2-yl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used as a probe to study biological processes involving pyrazole derivatives.

    Industry: Used in the development of new materials with specific properties, such as catalysts or ligands for metal complexes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Antimicrobial Activity
  • Halogenated Derivatives : Compounds with electron-withdrawing groups (e.g., Cl, CF₃) exhibit enhanced antibacterial activity. For example, 1-[(2,6-dichloro-4-CF₃)phenyl] derivatives showed potency against E. coli and S. aureus .
  • Thiophene- and Pyridine-Containing Analogs : 1-Phenyl-3-(thiophen-2-yl)- and 1-phenyl-3-(pyridin-3-yl)- derivatives demonstrated antifungal activity against Aspergillus fumigatus and Candida albicans. Increased electron density at the imine group (via conjugation with heterocycles) correlates with efficacy .
Enzyme Inhibition
  • α-Amylase Inhibition : Schiff bases derived from 1-phenyl-3-aryl-pyrazole-4-carbaldehydes (e.g., compound 5a in ) achieved 90% inhibition at 100 µg/mL, outperforming acarbose. Docking studies suggest interactions with human pancreatic α-amylase active sites .
Toxicity Considerations
  • A bromophenyl-substituted analog (1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) is listed in a toxicity database, highlighting the need for rigorous safety profiling of halogenated derivatives .

Physicochemical Properties

  • Solubility : Pyridine- or thiophene-containing analogs show improved solubility in polar solvents compared to purely aromatic derivatives, facilitating biological testing .
  • Electron Density : Substituents like pyridin-2-yl may enhance conjugation, affecting redox properties and reactivity in Schiff base formation .

Biological Activity

1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and structure-activity relationship (SAR) based on diverse sources.

1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is characterized by its unique structure, which includes a pyrazole ring substituted with a cyclopentyl group and a pyridine moiety. The molecular formula is C13H12N4OC_{13}H_{12}N_4O, and it exhibits properties that make it suitable for various biological applications.

PropertyValue
Molecular FormulaC13H12N4OC_{13}H_{12}N_4O
Molecular Weight244.26 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, exhibit significant anticancer properties. A study reported that compounds with similar structures inhibited the MPS1 kinase, which is overexpressed in various cancers. Inhibition of MPS1 leads to impaired cell proliferation and induces apoptosis in cancer cells .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds exhibited up to 85% inhibition of TNF-α at specific concentrations, suggesting that 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde may also possess similar activity .

Antimicrobial Properties

Pyrazole derivatives have been evaluated for their antimicrobial activity against various pathogens. Compounds structurally related to 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde displayed effective inhibition against bacteria such as E. coli and Staphylococcus aureus. This suggests the potential for developing new antimicrobial agents based on this scaffold .

Neuroprotective Effects

Emerging studies highlight the potential neuroprotective effects of pyrazole derivatives. Some compounds have shown activity as monoamine oxidase inhibitors (MAO-B), which are relevant in treating neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters .

Structure-Activity Relationship (SAR)

The biological activity of 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is influenced by its structural components. Variations in substituents on the pyrazole ring and the cyclopentyl group can enhance or diminish its activity:

Table 2: SAR Insights

SubstituentEffect on Activity
Cyclopentyl GroupEnhances lipophilicity
Pyridine MoietyIncreases binding affinity
Aldehyde GroupCritical for biological activity

Case Studies

Several case studies have focused on the synthesis and evaluation of pyrazole derivatives similar to 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde:

  • MPS1 Inhibition : A study synthesized multiple pyrazole derivatives and evaluated their ability to inhibit MPS1, demonstrating significant anticancer effects through cellular assays.
  • Anti-inflammatory Screening : A series of pyrazole compounds were tested in vivo using carrageenan-induced edema models, revealing potent anti-inflammatory properties comparable to established drugs like indomethacin.
  • Antimicrobial Testing : Compounds were screened against various bacterial strains, with some showing promising results that warrant further investigation into their mechanisms of action.

Q & A

(Basic) What are the common synthetic routes for preparing 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde?

Answer:
This compound is synthesized via two primary methodologies:

  • Vilsmeier-Haack Formylation : Reacting a pyrazolone precursor (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) with a formylating agent like POCl₃/DMF to introduce the carbaldehyde group at the 4-position .
  • Nucleophilic Substitution : Using 5-chloro-pyrazole-4-carbaldehyde intermediates reacted with phenols or cyclopentanol under basic conditions (e.g., K₂CO₃) to introduce substituents at the 5-position .
    Key Considerations : Cyclopentyl group introduction requires alkylation agents (e.g., cyclopentyl halides) and controlled temperatures to avoid ring-opening side reactions.

(Advanced) How do reaction conditions influence regioselectivity in pyrazole-4-carbaldehyde cyclization reactions?

Answer:
Regioselectivity in heterocyclic fused systems (e.g., pyrazolo[3,4-c]pyrazoles) depends on:

  • Temperature : Refluxing with hydrazine hydrate in ethanol promotes cyclization, while room-temperature reactions with iodine favor aminated derivatives .
  • Catalyst : Acidic conditions (acetic acid) stabilize intermediates, whereas iodine facilitates azide-alkyne cycloadditions .
    Example : 5-Azido-pyrazole-4-carbaldehydes yield different fused products depending on solvent polarity and pH, with byproducts like azide decomposition requiring mitigation .

(Basic) What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • X-Ray Crystallography : Resolves substituent orientation (e.g., cyclopentyl/pyridinyl groups) and confirms planar pyrazole-carbaldehyde geometry. Data-to-parameter ratios >12.5 ensure accuracy .
  • NMR : ¹³C NMR distinguishes aldehyde protons (~9.8–10.2 ppm) and pyridinyl/cyclopentyl environments. DEPT-135 clarifies methylene/methine groups .

(Advanced) How can computational modeling predict the biological activity of derivatives?

Answer:

  • Docking Studies : Pyridinyl and carbaldehyde groups act as hydrogen-bond acceptors, targeting enzymes like CRF-1 receptors. Molecular dynamics simulations assess binding stability in hydrophobic pockets .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl, CF₃) with antibacterial/antioxidant activities. Hammett constants (σ) predict electron-withdrawing effects on reactivity .

(Basic) What are the key intermediates in synthesizing pyrazole-4-carbaldehyde derivatives?

Answer:

  • 5-Chloro Intermediates : Enable nucleophilic substitution with phenols or amines (e.g., 5-chloro-3-methyl-1-phenyl derivatives) .
  • Azido Derivatives : Serve as precursors for click chemistry (e.g., 5-azido-pyrazole-4-carbaldehydes cyclize with alkynes) .

(Advanced) How do structural modifications at the 3-position (pyridinyl) affect pharmacological activity?

Answer:

  • Pyridinyl Substituents : Electron-rich groups (e.g., 4-Cl, 6-MeO) enhance antibacterial potency by increasing lipophilicity and membrane penetration. Steric effects from ortho-substituents reduce binding .
  • Cyclopentyl Group : Conformational rigidity improves metabolic stability compared to linear alkyl chains, as shown in pharmacokinetic studies of analogous compounds .

(Basic) What safety precautions are required when handling pyrazole-4-carbaldehydes?

Answer:

  • Toxicity : Aldehydes are irritants; use fume hoods and PPE.
  • Stability : Store under inert gas (N₂/Ar) to prevent oxidation. Monitor for discoloration (yellowing indicates degradation) .

(Advanced) What strategies resolve contradictions in reported biological activity data?

Answer:

  • Batch Purity : Impurities >2% (e.g., unreacted azides) skew results. Validate via HPLC (≥98% purity, C18 columns, acetonitrile/water gradients) .
  • Assay Variability : Standardize MIC (microbroth dilution) and DPPH (antioxidant) assays. Replicate studies in multiple cell lines (e.g., HepG2 vs. MCF7) .

(Basic) How is the cyclopentyl group introduced regioselectively?

Answer:

  • Alkylation : React pyrazole-NH with cyclopentyl bromide in DMF using NaH as a base. Monitor via TLC (hexane/EtOAc 3:1) to confirm substitution at N1 .

(Advanced) What role does the carbaldehyde group play in metal coordination chemistry?

Answer:

  • Ligand Design : The aldehyde oxygen and pyridinyl nitrogen form bidentate complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Stability constants (log K) correlate with catalytic activity in oxidation reactions .

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